molecular formula C11H17F2NO B14210285 4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine CAS No. 823178-47-8

4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine

Cat. No.: B14210285
CAS No.: 823178-47-8
M. Wt: 217.26 g/mol
InChI Key: HWTLKOURTVIXDS-UHFFFAOYSA-N
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Description

4-(7,7-Difluorobicyclo[410]heptan-1-yl)morpholine is a chemical compound characterized by its unique bicyclic structure with two fluorine atoms attached to the heptane ring

Preparation Methods

The synthesis of 4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine typically involves the reaction of 7,7-difluorobicyclo[4.1.0]heptan-1-yl derivatives with morpholine. One common synthetic route includes the preparation of 7,7-difluorobicyclo[4.1.0]heptan-1-ylmethanol, which is then reacted with morpholine under specific conditions to yield the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms in the bicyclic structure can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine involves its interaction with specific molecular targets. The compound’s bicyclic structure and fluorine atoms play a crucial role in its binding affinity and reactivity. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine can be compared with other similar compounds, such as:

Properties

CAS No.

823178-47-8

Molecular Formula

C11H17F2NO

Molecular Weight

217.26 g/mol

IUPAC Name

4-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)morpholine

InChI

InChI=1S/C11H17F2NO/c12-11(13)9-3-1-2-4-10(9,11)14-5-7-15-8-6-14/h9H,1-8H2

InChI Key

HWTLKOURTVIXDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)C2(F)F)N3CCOCC3

Origin of Product

United States

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